molecular formula C17H14N2O B14451256 1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone CAS No. 73931-86-9

1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone

Cat. No.: B14451256
CAS No.: 73931-86-9
M. Wt: 262.30 g/mol
InChI Key: SSFJOYPKUFBQFV-UHFFFAOYSA-N
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Description

1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone typically involves the reaction of biphenyl-3-carboxaldehyde with 1H-imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The biphenyl group and imidazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Biphenyl-4-yl)-2-(1h-imidazol-1-yl)ethanone: Similar structure but with the biphenyl group attached at a different position.

    1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)propanone: Similar structure but with a different alkyl chain length.

Uniqueness

1-(Biphenyl-3-yl)-2-(1h-imidazol-1-yl)ethanone is unique due to the specific positioning of the biphenyl group and the imidazole ring. This unique structure can lead to different chemical and biological properties compared to similar compounds. For example, the position of the biphenyl group can affect the compound’s ability to interact with biological targets, potentially leading to different biological activities.

Properties

CAS No.

73931-86-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-imidazol-1-yl-1-(3-phenylphenyl)ethanone

InChI

InChI=1S/C17H14N2O/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14/h1-11,13H,12H2

InChI Key

SSFJOYPKUFBQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CN3C=CN=C3

Origin of Product

United States

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